
3-Ethyl-1-methylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methylcyclopentane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethyl group and a methyl group attached to a cyclopentane ring, with an aldehyde functional group at the first carbon position. It is a colorless liquid with a weak aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-1-methylcyclopentane-1-carbaldehyde can be synthesized through various methods. One common approach involves the acid-catalyzed alkylation of 3-methylcyclopentanol with ethanoic acid. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: 3-Ethyl-1-methylcyclopentane-1-carboxylic acid.
Reduction: 3-Ethyl-1-methylcyclopentane-1-methanol.
Substitution: Halogenated derivatives such as 3-Ethyl-1-methylcyclopentane-1-bromide.
Scientific Research Applications
3-Ethyl-1-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
1-Ethyl-3-methylcyclopentane: A similar compound without the aldehyde group.
Cyclopentanecarboxaldehyde: A cyclopentane derivative with an aldehyde group at the first carbon position.
Uniqueness
3-Ethyl-1-methylcyclopentane-1-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring, along with the aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-ethyl-1-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-3-8-4-5-9(2,6-8)7-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
LLPMGDAAGKRTRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol](/img/structure/B13300118.png)

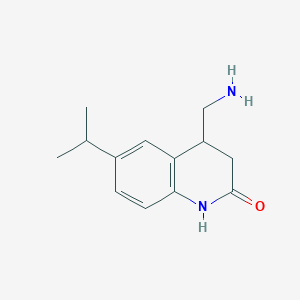
![Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13300152.png)
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B13300154.png)
![1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol](/img/structure/B13300156.png)
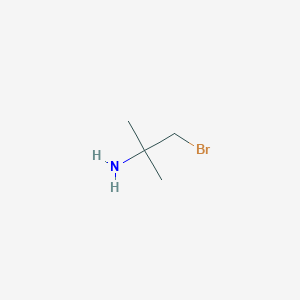
![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13300169.png)
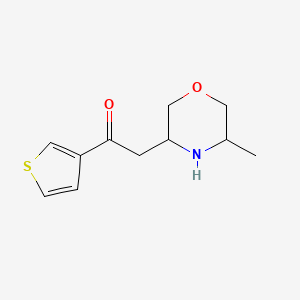
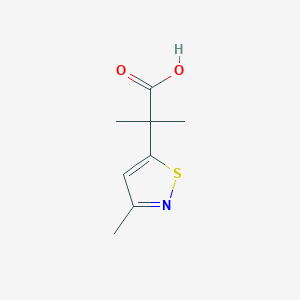
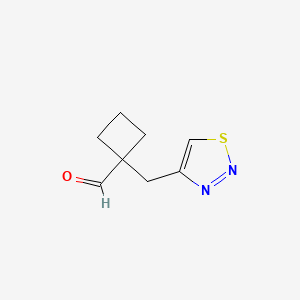
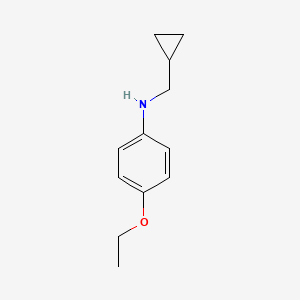
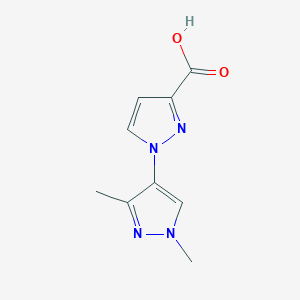
![5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13300214.png)
